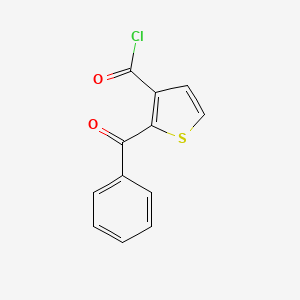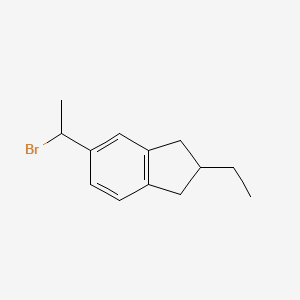
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene is an organic compound belonging to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound features a bromoethyl group and an ethyl group attached to the indene structure, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-ethyl-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient separation and purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromoethyl group.
Oxidation: Introduction of hydroxyl or carbonyl groups, leading to alcohols or ketones.
Reduction: Conversion of the bromoethyl group to an ethyl group, resulting in 2-ethyl-2,3-dihydro-1H-indene.
Scientific Research Applications
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. The compound’s effects in biological systems may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2,3-dihydro-1H-indene: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(1-Chloroethyl)-2-ethyl-2,3-dihydro-1H-indene: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and properties.
5-(1-Iodoethyl)-2-ethyl-2,3-dihydro-1H-indene: Contains an iodoethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromoethyl group.
Uniqueness
5-(1-Bromoethyl)-2-ethyl-2,3-dihydro-1H-indene is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
63352-55-6 |
|---|---|
Molecular Formula |
C13H17Br |
Molecular Weight |
253.18 g/mol |
IUPAC Name |
5-(1-bromoethyl)-2-ethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H17Br/c1-3-10-6-12-5-4-11(9(2)14)8-13(12)7-10/h4-5,8-10H,3,6-7H2,1-2H3 |
InChI Key |
ILWOPMPWDKRKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(C1)C=C(C=C2)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


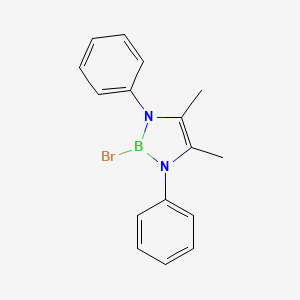
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
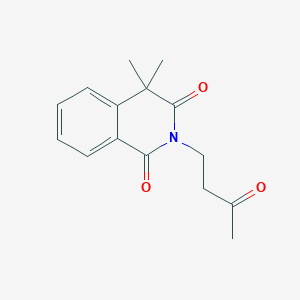
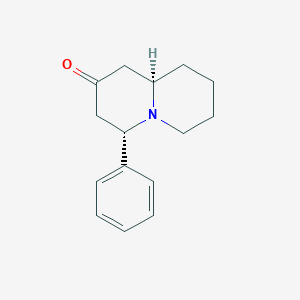
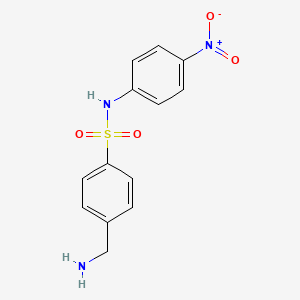
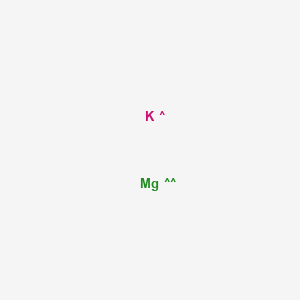
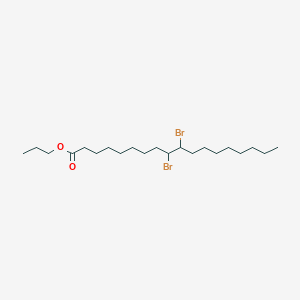
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)
![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)

![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
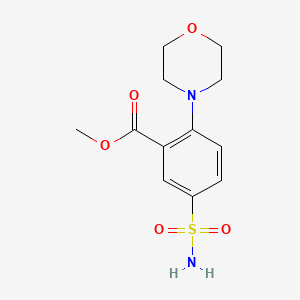
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
